1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-(dimethylamino)quinoline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and has different reactivity and applications.
Properties
Molecular Formula |
C13H11F3N2O |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-[4-(dimethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H11F3N2O/c1-18(2)11-8-5-3-4-6-10(8)17-7-9(11)12(19)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
CQMXHKHMIJUJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)C(F)(F)F |
Origin of Product |
United States |
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